3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide
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Overview
Description
3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, in particular, has a unique structure that combines a benzotriazole moiety with a carbamothioyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide typically involves the reaction of 3-methylbutanoyl chloride with 2-phenyl-2H-benzotriazole-5-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
3-methylbutanoyl chloride+2-phenyl-2H-benzotriazole-5-thiol→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized as a UV stabilizer in polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological effects. The carbamothioyl group can also interact with thiol-containing enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Used as UV stabilizers.
Benzimidazole derivatives: Known for their anticancer and antimicrobial activities.
Uniqueness
3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide is unique due to its combined benzotriazole and carbamothioyl structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N5OS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-methyl-N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]butanamide |
InChI |
InChI=1S/C18H19N5OS/c1-12(2)10-17(24)20-18(25)19-13-8-9-15-16(11-13)22-23(21-15)14-6-4-3-5-7-14/h3-9,11-12H,10H2,1-2H3,(H2,19,20,24,25) |
InChI Key |
OCPQIBNMVONQEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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